6-Bromo-3-iodo-8-methylimidazo[1,2-a]pyridine
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Overview
Description
6-Bromo-3-iodo-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry . The presence of bromine and iodine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-iodo-8-methylimidazo[1,2-a]pyridine typically involves the halogenation of imidazo[1,2-a]pyridine derivatives. One common method is the direct halogenation using bromine and iodine in the presence of a suitable catalyst . The reaction conditions often include a solvent such as acetonitrile or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available imidazo[1,2-a]pyridine. The process includes halogenation, purification, and crystallization steps to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-iodo-8-methylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . The reactions are typically carried out under mild to moderate conditions, often in the presence of a base or acid to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Bromo-3-iodo-8-methylimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential anti-tuberculosis, anti-cancer, and anti-inflammatory activities.
Biological Studies: The compound is used in biological assays to study its effects on various biological targets and pathways.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-3-iodo-8-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or DNA, leading to modulation of their activity . The presence of halogen atoms enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Bromo-3-iodo-8-methylimidazo[1,2-a]pyridine is unique due to the specific positioning of the bromine and iodine atoms, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C8H6BrIN2 |
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Molecular Weight |
336.95 g/mol |
IUPAC Name |
6-bromo-3-iodo-8-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H6BrIN2/c1-5-2-6(9)4-12-7(10)3-11-8(5)12/h2-4H,1H3 |
InChI Key |
WHNSLGYHTRIPTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN2C1=NC=C2I)Br |
Origin of Product |
United States |
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